molecular formula C12H14BrNO B1583004 4-bromo-N-cyclopentylbenzamide CAS No. 223557-21-9

4-bromo-N-cyclopentylbenzamide

Cat. No.: B1583004
CAS No.: 223557-21-9
M. Wt: 268.15 g/mol
InChI Key: IPHFDTAHDKYHRW-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentylbenzamide is an organic compound with the molecular formula C12H14BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a cyclopentyl group attached to the nitrogen atom of the amide group.

Scientific Research Applications

4-Bromo-N-cyclopentylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-bromo-N-cyclopentylbenzamide can be found online . It’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclopentylbenzamide typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form 4-bromobenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of 4-Bromobenzoyl Chloride: The 4-bromobenzene is then converted to 4-bromobenzoyl chloride using thionyl chloride (SOCl2).

    Amidation Reaction: Finally, 4-bromobenzoyl chloride reacts with cyclopentylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopentylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .

Comparison with Similar Compounds

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclopentyl group.

    4-Chloro-N-cyclopentylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-Cyclopentylbenzamide: Lacks the bromine substitution.

Uniqueness: 4-Bromo-N-cyclopentylbenzamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclopentyl group influences its binding affinity to molecular targets .

Properties

IUPAC Name

4-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHFDTAHDKYHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351365
Record name 4-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223557-21-9
Record name 4-Bromo-N-cyclopentylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223557-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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